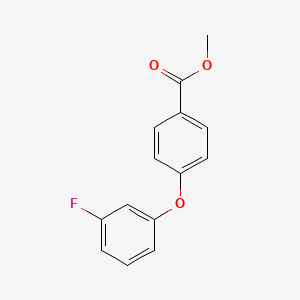

Methyl 4-(3-fluorophenoxy)benzoate

Description

Methyl 4-(3-fluorophenoxy)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a 3-fluorophenoxy group at the para position. Fluorine substitution is known to enhance lipophilicity, metabolic stability, and electronic effects, making such compounds relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C14H11FO3 |

|---|---|

Molecular Weight |

246.23 g/mol |

IUPAC Name |

methyl 4-(3-fluorophenoxy)benzoate |

InChI |

InChI=1S/C14H11FO3/c1-17-14(16)10-5-7-12(8-6-10)18-13-4-2-3-11(15)9-13/h2-9H,1H3 |

InChI Key |

XXHOEXLZBRUPPI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 4-(3-fluorophenoxy)benzoate with key analogs, emphasizing substituent effects, synthesis, and properties:

Key Observations:

Substituent Position and Electronic Effects: The 3-fluorophenoxy group in the target compound introduces steric and electronic effects distinct from 4-fluorophenoxy analogs (e.g., C4 in ). Fluorine at the meta position may reduce symmetry and alter dipole moments compared to para-substituted derivatives .

Synthetic Strategies: Methyl 4-(3-fluorophenoxy)benzoate likely shares synthetic pathways with ’s compound C, utilizing nucleophilic aromatic substitution between methyl 4-hydroxybenzoate and 3-fluorophenol under basic conditions. Purification methods vary: crystallization () vs. chromatography ().

Biological Relevance :

- Fluorinated benzoates, such as 4d (), exhibit enhanced pharmacokinetic profiles due to fluorine’s electronegativity and metabolic stability. The target compound’s lack of polar groups (e.g., urea or amide) may limit solubility but improve membrane permeability .

Research Findings and Challenges

- Structural Confirmation: Analogous compounds (e.g., ) rely on NMR and HRMS for structural validation. For Methyl 4-(3-fluorophenoxy)benzoate, similar techniques would confirm regiochemistry and purity.

- For example, metsulfuron-methyl () is a sulfonylurea herbicide, highlighting the role of benzoate scaffolds in pesticide design.

- Limitations : The absence of melting point, solubility, or crystallographic data for the target compound necessitates extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.